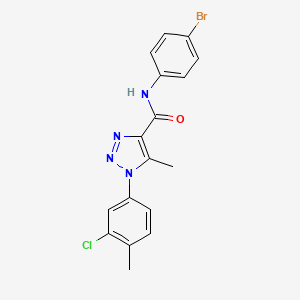![molecular formula C24H26N4O4 B11293637 Ethyl 4-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B11293637.png)
Ethyl 4-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a molecular formula of C22H23N3O3 and a molecular weight of 377.44 g/mol . This compound features a piperazine ring substituted with an oxazole moiety and a diphenyl group, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactionsThe piperazine ring is then incorporated, and the final step involves the esterification to form the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction could produce amines or alcohols, and substitution reactions might result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules, such as:
4,5-Diphenyl-1,3-oxazole derivatives: These compounds share the oxazole moiety and exhibit similar chemical properties.
Piperazine-1-carboxylate derivatives: These compounds have the piperazine ring and carboxylate group, making them structurally related.
Uniqueness
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.
Eigenschaften
Molekularformel |
C24H26N4O4 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
ethyl 4-[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H26N4O4/c1-2-31-24(30)28-15-13-27(14-16-28)17-20(29)25-23-26-21(18-9-5-3-6-10-18)22(32-23)19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3,(H,25,26,29) |
InChI-Schlüssel |
GNOMJRVGTQJTGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293554.png)
![N-(4-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11293559.png)
![Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11293567.png)
![3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11293574.png)

![2-(2-chloro-6-fluorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11293580.png)
![dimethyl 5-{[(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}isophthalate](/img/structure/B11293583.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11293589.png)
![ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11293591.png)
![8-(3,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B11293594.png)
![6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11293605.png)
![2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11293606.png)
![1-[3-(3-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11293608.png)
![2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11293619.png)
